molecular formula C36H38BrN3O6 B609352 MSN-50 CAS No. 1592908-75-2

MSN-50

Cat. No. B609352
CAS RN: 1592908-75-2
M. Wt: 688.619
InChI Key: QRQAGDGLLUPMLV-IGOOQNSHSA-N
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Description

MSN-50 is a Bax and Bak oligomerization inhibitor . It efficiently inhibits liposome permeabilization, prevents genotoxic cell death, and promotes neuroprotection .


Synthesis Analysis

The synthesis of MSN-50 involves the functionalization of mesoporous silica nanoparticles with amino groups for biomedical applications . Two main methods for the synthesis of silica-based organic-inorganic hybrids are usually proposed: co-condensation or grafting of the organic .


Molecular Structure Analysis

The molecular formula of MSN-50 is C36H38BrN3O6 . The molecular weight is 688.61 . The structure of MSN-50 is consistent with its H-NMR spectrum .


Chemical Reactions Analysis

MSN-50 inhibits dye release from liposomes in a concentration-dependent fashion . It also inhibits tBid/Bax-mediated MOMP (mitochondrial outer membrane permeabilization) in a concentration-dependent manner and shows concentration-dependent inhibition of Bak-mediated MOMP .


Physical And Chemical Properties Analysis

MSN-50 is a solid substance with a white to off-white color . It has a molecular weight of 688.61 and a molecular formula of C36H38BrN3O6 . It is soluble in DMSO .

Scientific Research Applications

  • Drug Delivery : MSNs are highly effective in drug delivery applications due to their unique structural properties like large surface area, high pore volume, and tunable pore size. They offer efficient loading and controlled release of drugs, reducing toxicity and improving bioavailability (Zhou et al., 2018).

  • Gene Transfection : MSNs are utilized as carriers for gene delivery, including DNA and siRNA. Their surface can be modified for targeted delivery, enhancing the efficiency of gene transfection in cells (Li et al., 2011).

  • Tissue Engineering and Regenerative Medicine : MSNs contribute to the field of tissue engineering by providing a platform for controlled drug delivery and stem cell tracking. They assist in creating an environment conducive to tissue growth and regeneration (Rosenholm et al., 2016).

  • Cancer Treatment : MSNs are used in targeted cancer therapies. They can be engineered to deliver chemotherapeutic drugs directly to tumor sites, reducing side effects on healthy tissues (Zhang et al., 2022).

  • Biomedical Imaging : MSNs are applied in bioimaging for diagnostic purposes. Their surface can be functionalized with imaging agents, facilitating real-time tracking of drug delivery and biological processes (Tao, 2014).

  • Biocompatibility and Safety : Research on MSNs includes evaluating their biocompatibility and safety for in vivo applications. Studies focus on their biodistribution, metabolism, and potential toxicity to ensure safe medical applications (Chen et al., 2013).

Mechanism of Action

MSN-50 acts as a Bax and Bak oligomerization inhibitor . It efficiently inhibits liposome permeabilization, prevents genotoxic cell death, and promotes neuroprotection .

properties

IUPAC Name

N-[(2S)-1-[[(2R,3S)-3-amino-6-(2-methoxyethoxymethoxy)-2,3-dihydro-1-benzofuran-2-yl]methyl-[(4-bromophenyl)methyl]amino]-1-oxo-3-phenylpropan-2-yl]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C36H38BrN3O6/c1-43-18-19-44-24-45-29-16-17-30-32(21-29)46-33(34(30)38)23-40(22-26-12-14-28(37)15-13-26)36(42)31(20-25-8-4-2-5-9-25)39-35(41)27-10-6-3-7-11-27/h2-17,21,31,33-34H,18-20,22-24,38H2,1H3,(H,39,41)/t31-,33+,34-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QRQAGDGLLUPMLV-IGOOQNSHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCOCOC1=CC2=C(C=C1)C(C(O2)CN(CC3=CC=C(C=C3)Br)C(=O)C(CC4=CC=CC=C4)NC(=O)C5=CC=CC=C5)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COCCOCOC1=CC2=C(C=C1)[C@@H]([C@H](O2)CN(CC3=CC=C(C=C3)Br)C(=O)[C@H](CC4=CC=CC=C4)NC(=O)C5=CC=CC=C5)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C36H38BrN3O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

688.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

CID 154730935

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